molecular formula C10H9NO B8309876 4-(2-Methoxyethenyl)benzonitrile CAS No. 126675-96-5

4-(2-Methoxyethenyl)benzonitrile

Cat. No. B8309876
Key on ui cas rn: 126675-96-5
M. Wt: 159.18 g/mol
InChI Key: ASUXXDULIDAXFE-UHFFFAOYSA-N
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Patent
US05242619

Procedure details

A suspension of 37.2 g of methoxymethyl-triphenylphosphonium chloride in 250 ml of t-butyl methyl ether is treated at room temperature while gassing with argon with 13.4 g of potassium t-butylate and stirred for 1 hour. Subsequently, the reaction mixture is treated at about 20° C. with a mixture of 9.49 g of 4-cyanobenzaldehyde and 100 mol of t-butyl methyl ether and stirred for a further 1 hours. Thereafter, the reaction mixture is partitioned in diethyl ether/water. The aqueous phase is extracted several times with diethyl ether. The organic phases are washed with water, dried over magnesium sulfate, filtered and evaporated. Chromatographic purification of the resulting crude product on silica gel with petroleum ether and toluene/hexane (vol. 3:1) gives 4-(2-methoxyvinyl)benzonitrile.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium t-butylate
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
9.49 g
Type
reactant
Reaction Step Three
Quantity
100 mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][CH2:4][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:24]([C:26]1[CH:33]=[CH:32][C:29]([CH:30]=O)=[CH:28][CH:27]=1)#[N:25]>COC(C)(C)C>[CH3:2][O:3][CH:4]=[CH:30][C:29]1[CH:32]=[CH:33][C:26]([C:24]#[N:25])=[CH:27][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
37.2 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
potassium t-butylate
Quantity
13.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
9.49 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
100 mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated at room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 1 hours
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction mixture is partitioned in diethyl ether/water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted several times with diethyl ether
WASH
Type
WASH
Details
The organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the resulting crude product on silica gel with petroleum ether and toluene/hexane (vol. 3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=CC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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